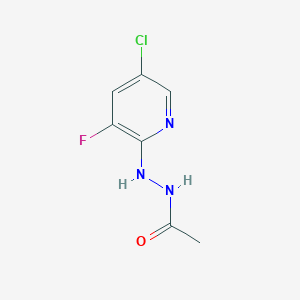

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3O/c1-4(13)11-12-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYOKSGJLISDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675067 | |

| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-82-2 | |

| Record name | Acetic acid, 2-(5-chloro-3-fluoro-2-pyridinyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective utilization of this compound in scientific endeavors.

Introduction

This compound, with the CAS Number 1150561-82-2, is a halogenated pyridine derivative belonging to the acetohydrazide class of compounds.[1][2][3] Its structure, featuring a pyridine ring substituted with both a chlorine and a fluorine atom, coupled with a reactive acetohydrazide moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, while the acetohydrazide group serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide will delve into the core physicochemical properties, a proposed synthetic route with a detailed protocol, and the predicted spectral characteristics of this compound, providing a solid foundation for its application in research.

Molecular Structure and Chemical Identity

The chemical identity of this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1150561-82-2 | [1] |

| Molecular Formula | C₇H₇ClFN₃O | [4] |

| Molecular Weight | 203.60 g/mol | [4] |

| MDL Number | MFCD12026107 | [4] |

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Melting Point (°C) | 160 - 180 | Based on melting points of similar substituted acetohydrazide and pyridine derivatives.[5] |

| Boiling Point (°C) | > 300 (decomposes) | High melting point and presence of hydrogen bonding suggest a high boiling point with decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar acetohydrazide group confers some water solubility, while the halogenated pyridine ring increases solubility in organic solvents. |

| pKa | ~11-12 (amide N-H), ~3-4 (pyridinium N) | Based on typical pKa values for acetohydrazides and protonated pyridines. |

| LogP | 1.5 - 2.5 | Calculated based on the contributions of the chloro, fluoro, and acetohydrazide substituents on the pyridine core. |

| Storage Conditions | Sealed in dry, 2-8°C | Recommended for hydrazide compounds to prevent degradation.[4] |

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 2-amino-5-chloro-3-fluoropyridine. The proposed synthetic pathway is outlined below.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Method

This protocol is a representative procedure based on well-established methods for the synthesis of hydrazines from anilines and their subsequent acetylation.[5]

PART 1: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)hydrazine

-

Rationale: This step involves the diazotization of the starting amine followed by reduction to the corresponding hydrazine. This is a standard and reliable method for the preparation of aryl hydrazines.

-

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl and cool it to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Isolation: Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-chloro-3-fluoropyridin-2-yl)hydrazine. Purification can be achieved by column chromatography on silica gel if necessary.

-

PART 2: Synthesis of this compound

-

Rationale: The final step is the acetylation of the synthesized hydrazine. Acetic anhydride is a common and efficient acetylating agent for this transformation.

-

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude or purified (5-chloro-3-fluoropyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acetylation: Cool the solution to 0-5 °C and add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Predicted Spectral Characterization

The following are predicted spectral data based on the analysis of structurally related acetohydrazide and pyridine derivatives. These predictions serve as a guide for the characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Predicted Spectrum (in DMSO-d₆, 400 MHz):

-

δ 9.5-10.5 (s, 1H): -NH- proton of the hydrazide, typically a broad singlet.

-

δ 8.0-8.2 (d, 1H): Aromatic proton on the pyridine ring (H-6), showing coupling to the fluorine atom.

-

δ 7.6-7.8 (dd, 1H): Aromatic proton on the pyridine ring (H-4), showing coupling to both the adjacent proton and the fluorine atom.

-

δ 4.0-4.5 (s, 2H): -NH₂ protons of the hydrazide, may appear as a broad singlet.

-

δ 1.9-2.1 (s, 3H): Methyl protons (-CH₃) of the acetyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Predicted Spectrum (in DMSO-d₆, 100 MHz):

-

δ 168-172: Carbonyl carbon (-C=O) of the acetyl group.

-

δ 150-160 (d): Carbon of the pyridine ring attached to fluorine (C-3), showing a large C-F coupling constant.

-

δ 140-150 (d): Carbon of the pyridine ring attached to the hydrazine group (C-2).

-

δ 135-145: Carbon of the pyridine ring (C-6).

-

δ 120-130: Carbon of the pyridine ring attached to chlorine (C-5).

-

δ 115-125 (d): Carbon of the pyridine ring (C-4), showing C-F coupling.

-

δ 20-25: Methyl carbon (-CH₃) of the acetyl group.

-

IR (Infrared) Spectroscopy

-

Predicted Major Peaks (cm⁻¹):

-

3200-3400: N-H stretching vibrations of the hydrazide group (can be two bands).

-

3000-3100: Aromatic C-H stretching.

-

1650-1680: C=O stretching (Amide I band), characteristic of the acetyl group.

-

1580-1620: C=N and C=C stretching of the pyridine ring.

-

1500-1550: N-H bending (Amide II band).

-

1100-1200: C-F stretching.

-

700-800: C-Cl stretching.

-

Mass Spectrometry (MS)

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): Expected at m/z 203 (and 205 due to the ³⁷Cl isotope).

-

Major Fragments:

-

Loss of the acetyl group (-COCH₃) leading to a fragment at m/z 160/162.

-

Cleavage of the N-N bond.

-

Fragmentation of the pyridine ring.

-

-

Potential Applications and Biological Activity

Derivatives of acetohydrazide and halogenated pyridines are known to exhibit a wide range of biological activities. While specific studies on this compound are not extensively published, its structural motifs suggest potential for:

-

Antimicrobial Activity: Many pyridine and hydrazide derivatives have shown promise as antibacterial and antifungal agents.[6]

-

Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs, and hydrazide-hydrazones have been investigated for their antiproliferative effects.

-

Enzyme Inhibition: The structure may allow for interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.

Further research is warranted to elucidate the specific biological profile of this compound.

Conclusion

This compound is a versatile molecule with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, including a detailed, albeit representative, synthetic protocol and predicted spectral data. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this compound into their research and development pipelines.

References

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. 1003711-65-6|5-Chloro-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a key heterocyclic building block in modern medicinal chemistry. Substituted pyridines, particularly those incorporating fluorine and chlorine, are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This document details a robust and efficient two-step synthetic pathway, commencing from a commercially available halogenated pyridine precursor. The narrative emphasizes the mechanistic rationale behind procedural choices, offers step-by-step experimental protocols, and presents a framework for the characterization of the target compound and its key intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

The pyridine ring is a cornerstone motif in the design of biologically active molecules, present in a vast array of pharmaceuticals and agrochemicals.[3] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this scaffold offers chemists a powerful tool to fine-tune a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[4] this compound is a valuable intermediate that combines these features with a versatile hydrazide moiety, which can be readily elaborated into more complex structures like pyrazoles, triazoles, or other heterocyclic systems integral to drug design.[5] Its synthesis is therefore a critical enabling step for libraries targeting a wide range of therapeutic areas, including oncology and metabolic diseases.[6]

Retrosynthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step sequence. The terminal acetyl group points to a final N-acetylation step of a hydrazine precursor. This key intermediate, 2-hydrazinyl-5-chloro-3-fluoropyridine , can in turn be derived from a suitable multi-halogenated pyridine via nucleophilic aromatic substitution (SNAr).

Caption: Retrosynthetic disconnection of the target molecule.

This guide focuses on a pathway beginning with 2,3-difluoro-5-chloropyridine . This starting material is chosen for its commercial availability and the predictable regioselectivity of its reaction with hydrazine. The electron-withdrawing nature of the ring nitrogen and the fluorine atom at the 3-position strongly activates the C2 position for nucleophilic attack, making the displacement of the C2-fluorine by hydrazine both rapid and high-yielding. An alternative route starting from 2-amino-5-chloro-3-fluoropyridine via diazotization and reduction is possible but is generally more operationally complex.

Synthetic Pathway and Mechanistic Considerations

The selected synthetic approach is a robust two-step process, outlined below. This pathway is designed for efficiency, scalability, and high purity of the final product.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine

This transformation is a classic example of nucleophilic aromatic substitution (SNAr). Hydrazine monohydrate acts as the nucleophile, displacing the fluoride at the C2 position of 2,3-difluoro-5-chloropyridine.

-

Causality of Experimental Choices:

-

Solvent: n-Propanol is an excellent choice as it has a sufficiently high boiling point (97 °C) to facilitate the reaction at reflux without requiring specialized high-pressure equipment. It readily dissolves both the starting material and hydrazine monohydrate.[7]

-

Reagents: Hydrazine monohydrate is used in molar excess to ensure complete consumption of the starting material and to act as a base to neutralize the HF byproduct.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the substitution to proceed to completion in a reasonable timeframe (typically 3-6 hours).[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Synthesis of this compound

The final step is the N-acetylation of the synthesized hydrazinyl intermediate. This is a straightforward and typically high-yielding reaction.

-

Causality of Experimental Choices:

-

Acetylation Agent: Acetic anhydride is a common and effective acetylating agent. It is relatively inexpensive and the acetic acid byproduct can be easily removed during workup. Acetyl chloride could also be used, but it is more moisture-sensitive and generates HCl, often requiring the addition of a stoichiometric amount of a tertiary amine base (e.g., triethylamine).

-

Solvent: Ethanol or acetic acid can be used as solvents. The choice often depends on the solubility of the starting hydrazine.

-

Temperature: The reaction is often exothermic and can typically be run at room temperature or with gentle heating to ensure completion.

-

Detailed Experimental Protocols

Safety Precaution: Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen. Acetic anhydride is corrosive and a lachrymator. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2,3-Difluoro-5-chloropyridine | 149.51 | 50.0 | 7.48 g | 1.0 |

| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | 150.0 | 7.5 mL | 3.0 |

| n-Propanol | 60.10 | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-5-chloropyridine (7.48 g, 50.0 mmol) and n-propanol (100 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add hydrazine monohydrate (7.5 mL, ~150 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (80 mL) and stir. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash it with cold water (2 x 20 mL), and dry it under vacuum to yield 2-hydrazinyl-5-chloro-3-fluoropyridine as a solid.

Protocol 2: Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Hydrazinyl-5-chloro-3-fluoropyridine | 161.56 | 40.0 | 6.46 g | 1.0 |

| Acetic Anhydride | 102.09 | 48.0 | 4.5 mL | 1.2 |

| Ethanol | 46.07 | - | 80 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-hydrazinyl-5-chloro-3-fluoropyridine (6.46 g, 40.0 mmol) in ethanol (80 mL).

-

While stirring at room temperature, add acetic anhydride (4.5 mL, 48.0 mmol) dropwise over 10 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, cool the mixture in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

-

Dry the product under vacuum to afford pure This compound .[8]

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Form | Expected M.P. (°C) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |

| Intermediate | Off-white to yellow solid | ~130-140 | DMSO-d₆: ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5 (br s, 1H, NH), ~4.4 (br s, 2H, NH₂) | [M+H]⁺ = 162.0 |

| Final Product | White solid | ~200-210 | DMSO-d₆: ~9.8 (s, 1H), ~8.5 (s, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~1.9 (s, 3H) | [M+H]⁺ = 204.0 |

Note: Expected NMR chemical shifts are estimates based on similar structures and may vary.

Workflow Visualization

The overall laboratory workflow can be summarized in the following diagram.

Caption: Laboratory workflow from synthesis to analysis.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound. The two-step sequence, involving a regioselective nucleophilic aromatic substitution followed by a standard N-acetylation, provides a high-yielding route to this valuable chemical intermediate. The detailed protocols and mechanistic explanations herein serve as a robust resource for scientists engaged in pharmaceutical research and development, enabling the exploration of novel chemical space built upon the privileged halogenated pyridine scaffold.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 8. ijirset.com [ijirset.com]

An In-Depth Technical Guide to N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, bearing the CAS Number 1150561-82-2 , is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structural features, combining a reactive acetohydrazide moiety with a chloro- and fluoro-substituted pyridine ring, make it a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential research applications, and essential safety information.

Introduction: The Significance of Halogenated Pyridine Scaffolds

The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a well-established strategy in modern drug design. These substitutions can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring itself is a privileged structure, present in numerous FDA-approved drugs. The combination of these features in this compound positions it as a compound of significant interest for generating new chemical entities with potential therapeutic applications.

The acetohydrazide functional group is a key reactive handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. This reactivity allows for the facile diversification of the core structure, enabling the exploration of a broad chemical space in the search for new drug candidates. Hydrazide-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1150561-82-2 | [1] |

| Molecular Formula | C₇H₇ClFN₃O | [1] |

| Molecular Weight | 203.60 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC(NNC1=NC=C(Cl)C=C1F)=O | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,5-dichloro-3-fluoropyridine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced by hydrazine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.

-

To a solution of 2,5-dichloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (excess, e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-hydrazinyl-5-chloro-3-fluoropyridine.

Causality: The use of excess hydrazine hydrate drives the reaction towards the monosubstituted product and helps to neutralize the HCl byproduct. The choice of a high-boiling point solvent allows for the reaction to be conducted at an elevated temperature, which is often necessary for nucleophilic aromatic substitutions on electron-deficient rings.

Step 2: Synthesis of this compound

This is a standard N-acetylation of a hydrazine.

-

Dissolve 2-hydrazinyl-5-chloro-3-fluoropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1-1.2 equivalents) dropwise. If using acetyl chloride, a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC. The disappearance of the starting materials and the appearance of the product can be tracked by TLC.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic methods:

-

¹H NMR: Would show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), and signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine and chlorine substituents. The NH protons would appear as broad singlets.

-

¹³C NMR: Would reveal the presence of the carbonyl carbon of the acetyl group and the carbons of the pyridine ring.

-

IR Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and vibrations corresponding to the substituted pyridine ring.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Research Applications and Experimental Workflows

Given the structural motifs present in this compound, it is a prime candidate for use in the synthesis of compound libraries for screening against various biological targets. The acetohydrazide group is particularly useful for creating hydrazone derivatives, which are known to possess a wide range of pharmacological activities.

Potential as a Scaffold for Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors. The fluorine and chlorine atoms can form important interactions within the ATP-binding pocket of kinases. Therefore, derivatives of this compound could be synthesized and screened for kinase inhibitory activity.

Workflow for the Synthesis and Screening of a Hydrazone Library

Caption: Workflow for the synthesis and screening of a hydrazone library.

Protocol: Synthesis of a Hydrazone Derivative

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Add a catalytic amount of an acid, for instance, a few drops of glacial acetic acid.

-

Add the desired aldehyde (1 equivalent) to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Trustworthiness: The formation of the hydrazone can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, compounds with similar structures (halogenated pyridines and hydrazides) are often associated with potential hazards. Therefore, standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Conclusion

This compound is a promising chemical entity for the development of new therapeutic agents. Its combination of a halogenated pyridine core and a reactive acetohydrazide handle provides a versatile platform for the synthesis of diverse compound libraries. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery.

References

- 1. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 1150561-82-2: Acetic acid, 2-(5-chloro-3-fluoro-2-pyri… [cymitquimica.com]

- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a distinct chemical entity for which, as of the date of this publication, there is no established public record of a defined biological mechanism of action. The absence of empirical data necessitates a structured, hypothesis-driven approach to unlock its therapeutic potential. This guide is therefore designed not as a retrospective summary, but as a prospective roadmap for researchers and drug development professionals. It outlines a comprehensive, multi-tiered strategy for systematically characterizing the compound's mechanism of action, from initial computational predictions to rigorous experimental validation.

This document is grounded in the principles of modern drug discovery, emphasizing a logical progression of experiments where each stage informs the next. The methodologies described herein are selected to ensure scientific rigor and the generation of a robust, self-validating dataset.

Part 1: In Silico Target Prediction and Hypothesis Generation

The foundational step in characterizing a novel compound is to generate a data-driven hypothesis regarding its potential biological targets. This in silico phase leverages the known chemical space and protein structures to predict interactions, thereby focusing subsequent, resource-intensive experimental work.

Structural and Substructure Analysis

The molecule this compound can be deconstructed into two primary pharmacophoric moieties:

-

A substituted pyridinyl ring (5-Chloro-3-fluoropyridin-2-yl): Halogenated pyridines are prevalent in medicinal chemistry and are known to participate in a range of interactions, including hydrogen bonding and halogen bonding, with various protein targets.

-

An acetohydrazide group: This functional group can act as a hydrogen bond donor and acceptor and may also be involved in metal chelation.

A survey of public databases reveals that similar structures are often investigated for their activities as kinase inhibitors, metalloenzyme inhibitors, or as modulators of protein-protein interactions. This initial analysis provides a broad landscape of potential target classes.

Computational Target Prediction Workflow

A robust computational workflow is essential to refine the initial broad hypotheses. The following sequence of analyses is recommended:

-

Ligand-Based Similarity Searching: Utilize platforms such as ChEMBL or PubChem to identify known bioactive molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query compound. The known targets of these similar molecules become high-priority candidates for investigation.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of this compound. This model can then be used to screen libraries of known protein structures to identify those with complementary binding pockets.

-

Reverse Docking: Screen the query molecule against a library of protein crystal structures representing the druggable genome. High-scoring interactions, based on binding energy calculations, can pinpoint potential targets.

This workflow is designed to triangulate on a set of high-probability targets, providing a strong foundation for experimental validation.

Caption: In Silico Target Prediction Workflow.

Part 2: In Vitro Validation and Target Identification

With a prioritized list of hypothesized targets, the next phase is to experimentally validate these predictions and identify the primary mechanism of action.

Initial Phenotypic Screening

If computational approaches are inconclusive or if a broader, unbiased approach is desired, a phenotypic screen is the logical starting point. This involves testing the compound's effect on whole cells or organisms to identify a relevant biological response.

Recommended Protocol: Cell Viability Screening

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with cell number.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Cell Viability Screening Data

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung | > 100 |

| MCF7 | Breast | 5.2 |

| HCT116 | Colon | 2.8 |

| U87-MG | Glioblastoma | > 100 |

The hypothetical data in Table 1 would suggest a selective anti-proliferative effect in breast and colon cancer cell lines, thus focusing subsequent target deconvolution efforts on pathways relevant to these cancers.

Target Deconvolution and Validation

Once a phenotype is confirmed, the next critical step is to identify the specific molecular target responsible for this effect.

Recommended Workflow: Target Deconvolution

Caption: Experimental Workflow for Target Deconvolution.

Part 3: Elucidation of Cellular Mechanism and Pathway Analysis

Identifying the direct binding partner is a milestone, but understanding its downstream consequences is the ultimate goal. This final phase connects target engagement to the observed cellular phenotype.

Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the target cells (e.g., HCT116) and treat them with a range of concentrations of this compound or vehicle for 1-2 hours.

-

Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

-

Analysis: Analyze the soluble fraction (containing non-denatured proteins) by Western blot using an antibody specific for the hypothesized target protein. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Mapping the Downstream Signaling Pathway

Once target engagement is confirmed, the focus shifts to the signaling cascade affected by this interaction.

Example Scenario: If the validated target is a kinase (e.g., a hypothetical "Kinase X"), the following steps would be taken:

-

In Vitro Kinase Assay: Perform a biochemical assay to confirm that the compound directly inhibits the enzymatic activity of recombinant Kinase X. This will determine if the compound is an orthosteric or allosteric inhibitor.

-

Phospho-Proteomics: Treat cells with the compound and perform mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation status of downstream substrates of Kinase X.

-

Western Blot Analysis: Validate the phospho-proteomics data by performing Western blots for key phosphorylated substrates identified. This will confirm the disruption of the signaling pathway in a cellular context.

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By integrating computational predictions with targeted in vitro experiments and cellular pathway analysis, a comprehensive understanding of its biological activity can be achieved. This guide provides a robust framework for undertaking this endeavor, ensuring that the resulting data is both scientifically sound and directly applicable to future drug development efforts.

An In-Depth Technical Guide to N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Derivatives: A Promising Scaffold in Drug Discovery

For Immediate Release

[City, State] – January 1, 2026 – As the landscape of medicinal chemistry continuously evolves, the strategic design and synthesis of novel molecular entities with therapeutic potential remains a cornerstone of drug discovery. This technical guide delves into the core characteristics of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and its derivatives, a class of compounds demonstrating significant promise for researchers, scientists, and drug development professionals. While extensive research on a broad library of these specific derivatives is not yet widely published, this guide will provide a comprehensive framework based on the known reactivity of the parent molecule and the established biological significance of related hydrazone and heterocyclic scaffolds.

The Core Moiety: this compound

The foundational molecule, this compound (CAS No. 1150561-82-2), presents a unique combination of a halogenated pyridine ring and a reactive acetohydrazide functional group.[1] The chloro and fluoro substituents on the pyridine ring are known to modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The acetohydrazide moiety serves as a versatile synthetic handle for the generation of a diverse library of derivatives.

Molecular Structure:

Caption: Structure of this compound.

Synthetic Pathways and Derivative Generation

The primary reactive site of this compound is the terminal amino group of the hydrazide chain. This nucleophilic nitrogen can readily undergo condensation reactions with various electrophiles, most notably aldehydes and ketones, to form Schiff bases (N-acylhydrazones). This reaction is a cornerstone for generating a wide array of derivatives with diverse functionalities.

Synthesis of Schiff Base Derivatives

The reaction of this compound with a variety of aromatic and heteroaromatic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), is expected to yield the corresponding Schiff base derivatives. This straightforward and high-yielding reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.

Caption: General workflow for the synthesis of Schiff base derivatives.

Formation of Heterocyclic Derivatives

The hydrazide moiety can also serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. For example, reaction with carbon disulfide in a basic medium can lead to the formation of oxadiazole or thiadiazole rings.[2] Cyclization reactions with dicarbonyl compounds or their equivalents can yield pyrazole or pyridazinone derivatives.

Caption: Potential pathways to heterocyclic derivatives.

Anticipated Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively documented in publicly available literature, the broader classes of hydrazones and halogenated pyridines have been widely investigated and have shown a remarkable range of biological activities.

Antimicrobial Activity

Hydrazone derivatives are well-established as potent antimicrobial agents. The presence of the azomethine group (-N=CH-) is often crucial for their activity. The incorporation of the chloro-fluoropyridine moiety is anticipated to enhance this activity, as halogenated heterocycles are known to possess significant antibacterial and antifungal properties.

Anticancer Activity

Numerous Schiff bases and related heterocyclic compounds have demonstrated promising anticancer activity.[3][4][5][6] The proposed derivatives could potentially exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The specific substitution on the aromatic ring of the Schiff base would be a critical determinant of the potency and selectivity of these compounds.

Enzyme Inhibition

The hydrazide and its derivatives are known to act as inhibitors of various enzymes. For instance, some hydrazone-containing compounds have been reported as inhibitors of enzymes like urease and cholinesterases. The this compound scaffold provides a foundation for designing specific enzyme inhibitors by tailoring the substituents to fit the active site of the target enzyme.

Experimental Protocols: A General Framework

The following provides a generalized, self-validating protocol for the synthesis and characterization of a representative Schiff base derivative.

Synthesis of a Representative Schiff Base Derivative

Objective: To synthesize N'-(4-hydroxybenzylidene)-N-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide.

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add 4-hydroxybenzaldehyde (1 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Characterization

The structure of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N) and the presence of other key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Data Presentation:

| Compound ID | R-Group (Aldehyde) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Derivative 1 | 4-Hydroxy | C₁₄H₁₁ClFN₃O₂ | 323.71 | TBD | TBD |

| Derivative 2 | 4-Nitro | C₁₄H₁₀ClFN₄O₃ | 352.71 | TBD | TBD |

| Derivative 3 | 4-Methoxy | C₁₅H₁₃ClFN₃O₂ | 337.74 | TBD | TBD |

| (TBD: To Be Determined) |

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. The synthetic accessibility and the possibility of introducing a wide range of chemical diversity make it an attractive starting point for medicinal chemists.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: Including a variety of Schiff bases and heterocyclic compounds.

-

Comprehensive biological screening: Evaluating the synthesized compounds against a panel of microbial strains, cancer cell lines, and specific enzyme targets.

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.

-

In silico modeling: To understand the potential binding modes of active compounds with their biological targets.

References

- 1. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Anticipated Biological Activity of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and Methodologies for its Evaluation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. Drawing upon the extensive body of research on structurally related hydrazide and pyridine derivatives, this document outlines the scientific rationale for investigating its potential as an antimicrobial and anticancer agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate these activities. This guide is intended to serve as a foundational resource for the scientific community, fostering further investigation into the therapeutic potential of this and similar compounds.

Introduction: The Therapeutic Promise of Hydrazide-Hydrazone Scaffolds

The hydrazide-hydrazone moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Compounds possessing this structural feature have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the toxophoric azometine (-NHN=CH-) group is often crucial for their biological efficacy. The pyridine ring, another key structural element in the title compound, is also a well-established pharmacophore in numerous approved drugs, known for its ability to engage in various biological interactions. The convergence of these two pharmacores in this compound suggests a high probability of significant biological activity.

The specific substitutions on the pyridine ring, a chloro and a fluoro group, are anticipated to modulate the compound's lipophilicity and electronic properties, which can in turn influence its pharmacokinetic profile and target-binding affinity. This guide will therefore focus on two primary areas of investigation: antimicrobial and anticancer activities, based on the established profiles of analogous compounds.[5][6][7][8]

Synthesis of this compound

The synthesis of the title compound is a critical first step for any biological evaluation. A plausible and efficient synthetic route can be adapted from established methodologies for similar hydrazide derivatives.[9][10]

Proposed Synthetic Workflow

A general two-step synthetic pathway is proposed, starting from the corresponding ester of (5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (5-Chloro-3-fluoropyridin-2-yl)acetate

-

To a solution of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the synthesized Methyl (5-Chloro-3-fluoropyridin-2-yl)acetate (1 equivalent) in methanol (10 volumes).

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold methanol, and dry under vacuum to obtain this compound.

Evaluation of Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their potent antimicrobial effects against a wide range of bacterial and fungal pathogens.[1][2][3][4][5] The proposed compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Detailed Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Evaluation of Anticancer Activity

Pyridine derivatives have emerged as a significant class of compounds in anticancer drug development, with some analogues showing potent activity against various cancer cell lines.[7][8][11] The cytotoxic potential of this compound should be investigated against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening

Caption: Workflow for evaluating anticancer properties.

Detailed Protocol for MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Investigating the Mechanism of Action

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Based on the literature for similar compounds, a plausible mechanism to investigate is the inhibition of key signaling pathways involved in tumor progression, such as the VEGFR-2 pathway.[12]

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans | ||

| Control Drug |

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ values in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast) | ||

| A549 (Lung) | ||

| HCT116 (Colon) |

Conclusion

While the biological activity of this compound has not yet been reported, the extensive evidence for the antimicrobial and anticancer properties of structurally related hydrazide and pyridine derivatives provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. The findings from such studies will be crucial in determining whether this novel compound warrants further preclinical and clinical development.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. [PDF] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijsat.org [ijsat.org]

- 9. ijirset.com [ijirset.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Technical Guide to a Promising Scaffold in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine ring and the hydrazide functional group are privileged structures, each contributing significantly to the biological activity of a diverse range of therapeutic agents.[1][2][3] The amalgamation of these two pharmacophores in a single molecular entity, such as N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, presents a compelling scaffold for the development of novel drug candidates. The strategic placement of chloro and fluoro substituents on the pyridine ring further modulates the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.[4]

This technical guide provides a comprehensive overview of this compound, drawing upon the extensive literature of related pyridine and hydrazide derivatives to project its synthetic accessibility, potential biological activities, and promising avenues for future research. While direct studies on this specific molecule are limited, this document serves as a valuable resource for researchers, scientists, and drug development professionals by providing a well-grounded, theoretical framework and practical methodologies for its investigation.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C7H7ClFN3O.[5] Its structure features a central pyridine ring substituted with a chloro group at the 5-position and a fluoro group at the 3-position. An acetohydrazide moiety is attached at the 2-position of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1150561-82-2 | [3][6] |

| Molecular Formula | C7H7ClFN3O | [5] |

| Molecular Weight | 203.61 g/mol | [5] |

Synthetic Pathways

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: A General Method for the Synthesis of Pyridinyl Acetohydrazides

The following is a generalized, step-by-step protocol for the synthesis of a pyridinyl acetohydrazide, adapted from methodologies reported for similar compounds.[7] This protocol would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Hydrazinylpyridine Intermediate

-

To a solution of the corresponding 2-chloropyridine derivative (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3-5 equivalents).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure hydrazinylpyridine intermediate.

Step 2: Acetylation of the Hydrazinylpyridine Intermediate

-

Dissolve the hydrazinylpyridine intermediate (1 equivalent) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Add the acetylating agent, such as acetic anhydride or acetyl chloride (1.1-1.5 equivalents), dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purify the product by recrystallization to obtain the final N'-(substituted-pyridin-2-yl)acetohydrazide.

Potential Biological Activities and Therapeutic Applications

The core structure of this compound, combining a substituted pyridine ring with a hydrazide moiety, suggests a high potential for a wide range of biological activities. This assertion is based on the extensive body of research on analogous compounds.[8][9][10]

Antimicrobial Activity

Pyridine derivatives are well-documented for their antimicrobial properties.[1][4] The incorporation of a hydrazide group can further enhance this activity.[3] The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[1] It is plausible that this compound could exhibit activity against a spectrum of bacteria and fungi.[1][11]

Antitumor Activity

Hydrazide-hydrazone derivatives have emerged as a significant class of compounds with promising antitumor activities.[8][9][10][12] The cytotoxic effects of these compounds are often mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression.[10][12] The presence of the halogenated pyridine ring in this compound could contribute to its potential as an anticancer agent.

Caption: Potential biological activities of the core scaffold.

Anti-inflammatory and Other Activities

Numerous hydrazide derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[13] Additionally, some pyridine hydrazide derivatives have shown activity on the central nervous system (CNS), suggesting potential applications in neurological disorders.[14]

Future Directions and Research Opportunities

This compound represents a largely unexplored molecule with significant potential. The following are key areas for future research:

-

Definitive Synthesis and Characterization: The first crucial step is the development and optimization of a robust synthetic protocol for this compound, followed by its complete spectroscopic and crystallographic characterization.

-

In Vitro Biological Screening: Comprehensive screening of the compound against a wide panel of microbial strains (bacterial and fungal) and cancer cell lines is essential to identify its primary biological activities.

-

Mechanism of Action Studies: For any promising activities identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substituents on the pyridine ring and modifications of the acetohydrazide moiety will be critical for optimizing potency and selectivity.

Conclusion

While direct experimental data on this compound is currently scarce, a thorough analysis of the literature on related pyridine and hydrazide compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its straightforward, predictable synthesis and the high probability of it exhibiting a range of biological activities make it an attractive target for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule, with the ultimate goal of developing novel therapeutic agents.

References

- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemhub.com [echemhub.com]

- 7. ijirset.com [ijirset.com]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Although direct experimental literature on this specific molecule is nascent, this document consolidates foundational knowledge by detailing a robust, proposed synthetic pathway, predicting its physicochemical and spectral characteristics, and exploring its prospective biological activities based on extensive analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the future investigation and application of this promising molecule. We will delve into the strategic incorporation of a fluorinated pyridine core and an acetohydrazide moiety, structural features known to confer potent bioactivity.

Introduction: The Rationale for a Halogenated Pyridyl Acetohydrazide

The confluence of a halogenated pyridine ring and a hydrazide functional group within a single molecular entity presents a compelling strategy in modern medicinal chemistry. Fluorine-containing pyridine derivatives are pivotal structures in drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The strategic placement of fluorine and chlorine atoms on the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced cell permeability and target engagement.

Concurrently, the acetohydrazide moiety is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5] Hydrazide-hydrazones, derived from acetohydrazides, are known to exert their antimicrobial effects through various mechanisms, such as the inhibition of essential enzymes like DNA gyrase.[6][7] The combination of these two pharmacophores in this compound suggests a strong potential for novel therapeutic applications.

This guide outlines a proposed synthetic route for this compound, its anticipated analytical characteristics, and a discussion of its potential as a lead compound for further development, particularly in the realm of antimicrobial agents.

Proposed Synthetic Pathway and Experimental Protocols

While a specific documented synthesis for this compound (Compound 3 ) has not been reported in peer-reviewed literature, a logical and efficient two-step synthesis is proposed based on well-established chemical transformations. The pathway commences with the commercially available 2,5-dichloro-3-fluoropyridine.

References

- 1. Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Experimental Protocol: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyridinyl Acetohydrazides in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with numerous FDA-approved drugs incorporating this versatile heterocycle for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for fine-tuning of a molecule's pharmacological profile.[1] Similarly, the hydrazide functional group is a well-established pharmacophore known for its biological activities, including antitubercular and anti-inflammatory properties.[3][4]

The convergence of these two key moieties in N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide presents a molecule of significant interest for further investigation in drug development programs. The chloro and fluoro substituents on the pyridine ring are expected to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and characterization of this compound, designed to be a self-validating system for researchers in the field.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-chloro-3-fluoropyridine | ≥98% | Commercially Available | Starting material. |

| Ethyl Acetate | Anhydrous | Commercially Available | Reaction solvent. |

| Triethylamine | ≥99% | Commercially Available | Base. |

| Acetyl chloride | ≥99% | Commercially Available | Acetylating agent. |

| Hydrazine hydrate | 55% solution | Commercially Available | Caution: Toxic and corrosive.[5][6][7][8] |

| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent. |

| Deionized Water | |||

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | For workup. | |

| Brine | Saturated NaCl solution | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring. | |

| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | For NMR analysis. |

Experimental Workflow Overview

The synthesis of this compound is proposed as a two-step process, commencing with the acetylation of 2-Amino-5-chloro-3-fluoropyridine, followed by hydrazinolysis of the resulting acetamide. This approach is designed for efficiency and high yield.

Caption: A two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide (Intermediate)

Rationale: This initial step involves the formation of an amide bond through the reaction of the primary amine on the pyridine ring with an acetylating agent. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-Amino-5-chloro-3-fluoropyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous ethyl acetate (10 mL per gram of starting material).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Workup:

-

Once the reaction is complete, quench the mixture by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude N-(5-chloro-3-fluoropyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Final Product)

Rationale: The second step involves the nucleophilic attack of hydrazine on the carbonyl carbon of the intermediate acetamide, leading to the formation of the desired acetohydrazide. The reaction is typically carried out at elevated temperatures to facilitate the reaction.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified N-(5-chloro-3-fluoropyridin-2-yl)acetamide (1.0 eq) in ethanol (15 mL per gram of acetamide).

-

Hydrazine Addition: Add hydrazine hydrate (55% solution, 5.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated mixture into ice-cold deionized water to precipitate the product.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-